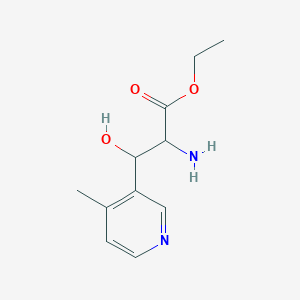

Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate

Description

Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate is a substituted amino ester featuring a pyridine ring with a methyl group at the 4-position and hydroxyl/amino functional groups. The compound’s molecular formula is inferred as C₁₁H₁₆N₂O₃, incorporating an ethyl ester, amino, hydroxy, and 4-methylpyridin-3-yl groups.

Synthetic routes for related compounds (e.g., ) involve condensation reactions, such as refluxing precursors with malononitrile or cyanoacetate derivatives, often in the presence of catalysts like triethylamine or acetic acid .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate |

InChI |

InChI=1S/C11H16N2O3/c1-3-16-11(15)9(12)10(14)8-6-13-5-4-7(8)2/h4-6,9-10,14H,3,12H2,1-2H3 |

InChI Key |

VKKCYLYDNCAYRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=C(C=CN=C1)C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylpyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethyl glycinate in the presence of a base such as triethylamine to form the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of a keto derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of amide or ether derivatives.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (CAS 78052-51-4)

This analog (C₁₀H₁₄N₂O₃) differs in the pyridine substituent position (4- vs. 3-yl) and lacks the methyl group. For instance, the 4-methyl group in the target compound may enhance lipophilicity, affecting membrane permeability compared to the unsubstituted pyridin-4-yl variant .

Key Differences:

| Property | Target Compound | Pyridin-4-yl Analog (CAS 78052-51-4) |

|---|---|---|

| Pyridine Substituent | 4-Methylpyridin-3-yl | Pyridin-4-yl (no methyl) |

| Molecular Formula | C₁₁H₁₆N₂O₃ | C₁₀H₁₄N₂O₃ |

| Lipophilicity | Higher (due to methyl group) | Lower |

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

This compound () is a more complex amino ester with additional pyran and pyrazole rings, a cyano group, and a phenyl substituent. The extended conjugation and bulky groups reduce solubility in aqueous media compared to the target compound. Such structural complexity may also enhance binding specificity in pharmaceutical applications but complicate synthesis and purification .

Comparison with Simple Esters

Ethyl Propanoate and Propyl Propanoate

Simple esters like ethyl propanoate (C₅H₁₀O₂) and propyl propanoate (C₆H₁₂O₂) lack amino/hydroxy groups and aromatic rings. These differences result in distinct physicochemical properties:

Table 2: Physical Properties

| Compound | Molecular Weight (g/mol) | Volatility | Key Applications |

|---|---|---|---|

| Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate | 248.27 | Low | Pharmaceuticals, synthesis |

| Ethyl propanoate | 102.13 | High | Flavors, fragrances |

| Propyl propanoate | 116.16 | Moderate | Industrial solvents |

The amino and hydroxy groups in the target compound reduce volatility compared to simple esters, making it less suitable for flavor applications but more relevant in drug design due to polar interactions .

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | VPMXOMIJGIEBIA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with ethyl glycinate hydrochloride in the presence of a base like sodium hydroxide. The reaction is often conducted in ethanol under reflux conditions, followed by purification through recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : this compound may act as an enzyme inhibitor. The amino and hydroxyl groups can form hydrogen bonds with residues in the enzyme's active site, potentially inhibiting its activity.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant pathogens, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in models such as FaDu hypopharyngeal tumor cells. The structure-activity relationship indicates that modifications to the pyridine ring can enhance its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In a study comparing various piperidine derivatives, this compound exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin. This suggests a promising avenue for cancer therapy development .

- Antimicrobial Efficacy : A recent investigation into amino acid derivatives highlighted the efficacy of compounds similar to this compound against ESKAPE pathogens, known for their resistance to multiple drugs. The study emphasized the need for novel antimicrobial agents derived from such compounds .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| Ethyl 2-amino-3-hydroxy-3-(pyridin-2-YL)propanoate | Lacks methyl substitution on pyridine |

| Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-2-YL)propanoate | Contains chlorine instead of methyl group |

These comparisons reveal how structural modifications can influence biological activity and binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.